

Application Notes & Protocols: Probing RNA Structure with Chemical Acylation

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Compound of Interest

Compound Name: 2-Acetonylinosine

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Note on **2-Acetonylinosine**: As of our latest search, "**2-Acetonylinosine**" is not a recognized or documented chemical probe for RNA structure analysis in peer-reviewed literature. It is possible that this is a novel, unpublished compound or a misnomer. Therefore, this document will focus on a widely adopted and validated method for RNA structure probing: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP). We will use the well-characterized reagent 1-methyl-7-nitroisatoic anhydride (1M7) as a representative example to provide detailed application notes and protocols.

Introduction to SHAPE-MaP for RNA Structure Analysis

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful technique that interrogates the local structural dynamics of RNA at single-nucleotide resolution.^{[1][2][3]} The method utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of conformationally flexible ribonucleotides.^{[2][3]} This flexibility is correlated with the absence of base-pairing or other structural constraints. When coupled with Mutational Profiling (MaP), the sites of 2'-O-adduct formation are identified through reverse transcription, where the modifications induce mutations or deletions in the resulting cDNA.^{[4][5]} These mutations are then quantified using massively parallel sequencing, providing a nucleotide-resolution map of the RNA structure.^{[4][6]}

SHAPE-MaP is a versatile technique that can be applied to a wide range of RNAs, from small motifs to entire transcriptomes, both in vitro and in vivo.^{[2][5][6]} The resulting reactivity data can

be used to refine computational models of RNA secondary and tertiary structure, identify ligand binding sites, and study RNA conformational changes.[\[3\]](#)

Choosing a SHAPE Reagent

Several SHAPE reagents are available, each with distinct chemical properties that make them suitable for different applications. The choice of reagent depends on factors such as its reactivity, half-life, and cell permeability.

SHAPE Reagent	Typical Half-Life	Key Characteristics
1-methyl-7-nitroisatoic anhydride (1M7)	~14 seconds	A versatile, fast-acting reagent with low nucleotide bias, suitable for both in vitro and in vivo studies. [7]
N-methylisatoic anhydride (NMIA)	~430 seconds	A widely used reagent, though less suitable for intracellular applications.
1-methyl-6-nitroisatoic anhydride (1M6)	~31 seconds	Similar to 1M7, it is highly versatile and suitable for cell-free assays with faster reactivity than NMIA.
5-nitroisatoic anhydride (5NIA)	~100 seconds	Suitable for modifying RNA within living cells.
Benzoyl Cyanide (BzCN)	~0.25 seconds	Extremely fast-acting, useful for tracking RNA folding dynamics in real-time.
N-Acetylimidazole (NAI)	3-30 minutes	Produces minimal acetyl adducts and is suitable for in vivo studies.

Experimental Protocols for SHAPE-MaP using 1M7

This protocol outlines the key steps for performing a SHAPE-MaP experiment on a target RNA in vitro using 1M7.

RNA Preparation and Folding

- **RNA Synthesis and Purification:** Synthesize the RNA of interest using in vitro transcription from a DNA template. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity. Elute the RNA from the gel and quantify its concentration.
- **RNA Folding:**
 - In a thin-walled PCR tube, dilute the purified RNA to a final concentration of 1-2 pmol in 0.5x TE buffer.
 - Heat the RNA solution to 95°C for 2 minutes to denature any existing structures, then immediately place it on ice for 2 minutes.
 - Add a folding buffer (e.g., final concentration of 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) and mix gently.
 - Incubate the RNA at the desired folding temperature (typically 37°C) for 20-30 minutes to allow it to adopt its native conformation.

SHAPE Modification with 1M7

- **Reagent Preparation:** Prepare a fresh stock solution of 1M7 in anhydrous DMSO (e.g., 100 mM).
- **Modification Reaction:**
 - Divide the folded RNA into two aliquots: one for the modification reaction (+) and one for the no-reagent control (-). A denaturing control can also be included.
 - To the (+) tube, add 1M7 to a final concentration of 10 mM.
 - To the (-) tube, add an equivalent volume of DMSO.

- Incubate the reactions for 5 minutes at 37°C. The reaction time corresponds to approximately five half-lives of 1M7.[8]
- RNA Precipitation: Stop the reaction and purify the RNA by ethanol precipitation to remove the SHAPE reagent and salts. Resuspend the RNA pellet in nuclease-free water.

Mutational Profiling by Reverse Transcription

- Primer Annealing:
 - Anneal a fluorescently labeled or sequence-specific primer to the modified and control RNA samples.
 - Incubate at 65°C for 5 minutes, followed by 35°C for 5 minutes, and then place on ice for 1 minute.
- Reverse Transcription:
 - Prepare a reverse transcription master mix containing a reverse transcriptase (e.g., SuperScript IV), dNTPs, and a buffer that includes MnCl₂. The presence of Mn²⁺ is crucial for promoting the read-through of 2'-O-adducts and inducing mutations.[8]
 - Initiate the reverse transcription reaction and incubate at 52°C for 10-30 minutes.
- RNA Degradation: Degrade the RNA template by adding NaOH and incubating at 95°C for 5 minutes.

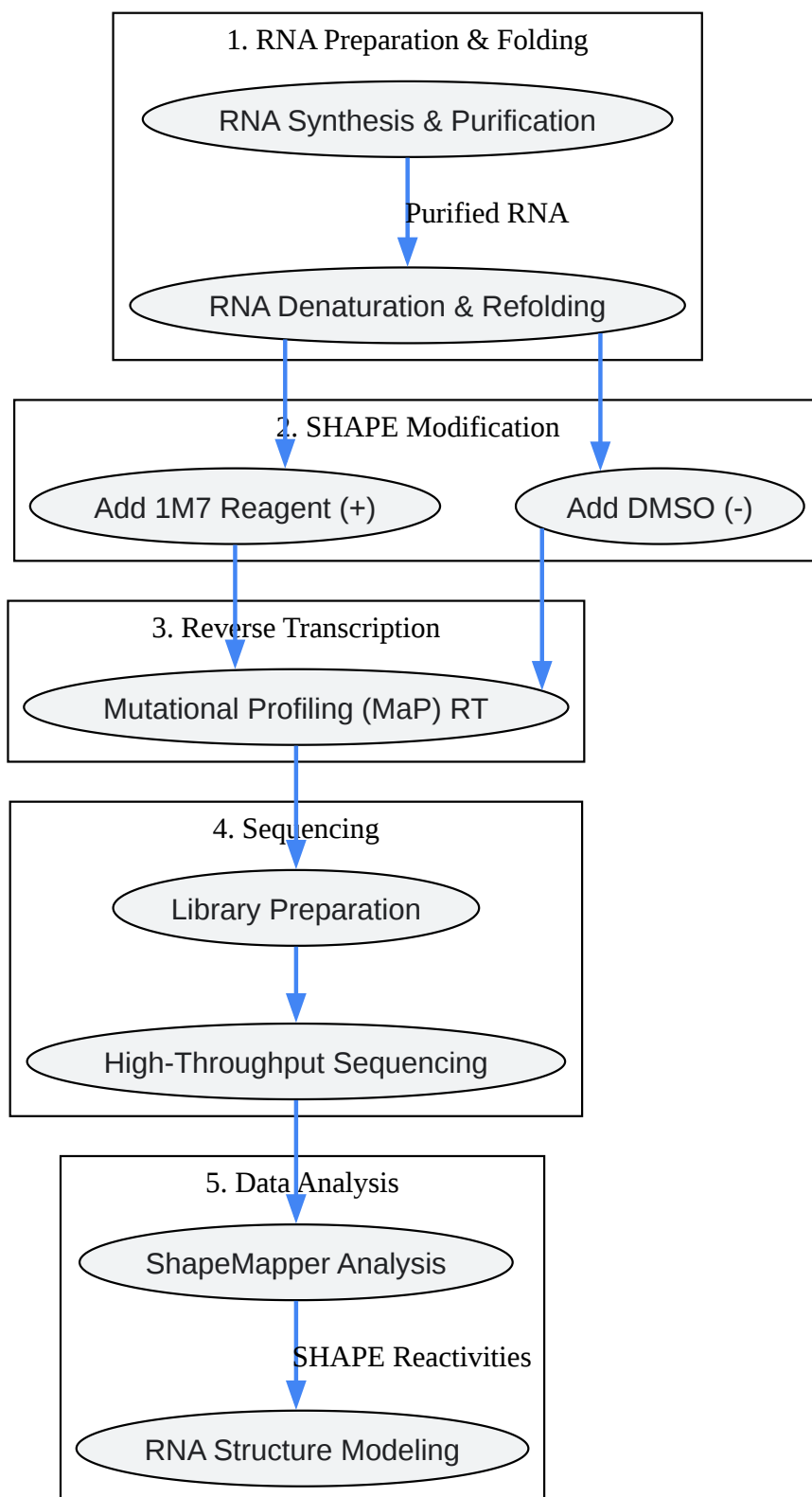
Library Preparation and Sequencing

- cDNA Purification: Purify the resulting cDNA.
- Library Construction: Prepare sequencing libraries from the cDNA using a commercial kit (e.g., Nextera XT DNA Library Preparation Kit).[4] This involves fragmentation, adapter ligation, and PCR amplification to add sequencing barcodes.
- Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on a platform such as Illumina.

Data Analysis

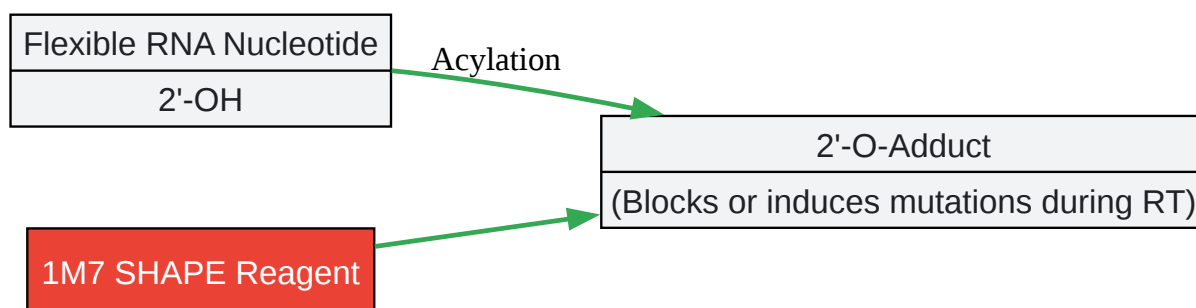
- **Data Processing:** Use software like ShapeMapper to process the raw sequencing data.[\[6\]](#) This involves aligning the reads to the reference RNA sequence, identifying mutations, and calculating the mutation rate at each nucleotide position.
- **Reactivity Calculation:** The SHAPE reactivity for each nucleotide is calculated by subtracting the background mutation rate (from the no-reagent control) from the mutation rate in the modified sample.
- **Structure Modeling:** Use the calculated SHAPE reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure or SuperFold) to generate a more accurate model of the RNA structure.[\[6\]](#)

Visualizations



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Caption: SHAPE-MaP Experimental Workflow.



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Caption: Principle of 2'-Hydroxyl Acylation.

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